molecular formula C20H28O4 B8271711 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol CAS No. 52691-49-3

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

Cat. No.: B8271711
CAS No.: 52691-49-3
M. Wt: 332.4 g/mol
InChI Key: VVURZXYIXNNJCG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol is a complex organic compound with the molecular formula C20H28O4 It is known for its unique structure, which includes multiple double bonds, triple bonds, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and fatty acid esters. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced on a larger scale, it typically involves similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and yield. The use of advanced purification techniques, such as chromatography, is often necessary to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the functional groups involved .

Scientific Research Applications

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple double and triple bonds, hydroxyl groups, and an acetate group.

Properties

IUPAC Name

[(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVURZXYIXNNJCG-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCCCCCCC/C=C/C(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-49-3
Record name (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
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1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Reactant of Route 4
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Reactant of Route 5
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Reactant of Route 6
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

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